molecular formula C13H15BrF2O B13067340 2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene

2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene

Cat. No.: B13067340
M. Wt: 305.16 g/mol
InChI Key: UPSVZTZMRMABIP-UHFFFAOYSA-N
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Description

2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene is a halogenated aromatic compound featuring a bromine atom at the 2-position, methyl groups at the 1- and 3-positions, and a 3,3-difluorocyclobutylmethoxy substituent at the 5-position. This structure combines electron-withdrawing (bromine) and electron-donating (methyl, alkoxy) groups, creating unique reactivity and physicochemical properties. The compound’s molecular weight is approximately 335.2 g/mol (calculated based on structural analogs in and ).

Properties

Molecular Formula

C13H15BrF2O

Molecular Weight

305.16 g/mol

IUPAC Name

2-bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene

InChI

InChI=1S/C13H15BrF2O/c1-8-3-11(4-9(2)12(8)14)17-7-10-5-13(15,16)6-10/h3-4,10H,5-7H2,1-2H3

InChI Key

UPSVZTZMRMABIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC2CC(C2)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the difluorocyclobutyl group through a cycloaddition reaction. The methoxy group can be introduced via a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl or alkyl-substituted benzene derivative.

Scientific Research Applications

2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene involves its interaction with specific molecular targets. The bromine atom and difluorocyclobutyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The methoxy group can also play a role in modulating the compound’s properties by affecting its electronic distribution and steric hindrance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Reactivity and Properties

The compound’s distinctiveness arises from its substituents. Comparisons with analogs include:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene ~335.2 Br, 1,3-Me, 3,3-F₂-cyclobutylmethoxy Potential intermediate for drug synthesis N/A
2-Bromo-1,3-dimethyl-5-((1r,3r)-3-(methylsulfonyl)cyclobutoxy)benzene 333.1/335.1 Br, 1,3-Me, 3-SO₂Me-cyclobutoxy Intermediate in antidiabetic drug synthesis
(3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid Not provided Br, 4-Cl-benzyloxy, B(OH)₂ Suzuki-Miyaura cross-coupling reactions
2,6-Difluoro-4-iodoanisole 270.02 2,6-F₂, 4-I, OMe High refractive index (1.5560); custom synthesis

Key Findings:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 3,3-difluorocyclobutylmethoxy group in the target compound introduces steric bulk and moderate electron withdrawal, contrasting with the strongly electron-withdrawing methylsulfonyl group in ’s analog. This difference may influence solubility and reactivity in substitution reactions .
  • The boronic acid substituent in ’s compound enables cross-coupling reactions, whereas the bromine in the target compound could facilitate similar reactivity if paired with a catalyst .

Halogen Effects :

  • Iodine in 2,6-difluoro-4-iodoanisole () enhances polarizability and boiling point (65°C) compared to bromine, which typically increases molecular weight but may reduce volatility .

Fluorination Impact: The 3,3-difluorocyclobutyl moiety likely improves metabolic stability and lipophilicity compared to non-fluorinated cyclobutyl groups, a critical factor in drug design .

Biological Activity

2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the bromine atom and the difluorocyclobutyl group may impart specific pharmacological properties that can be exploited in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C13H15BrF2OC_{13}H_{15}BrF_2O with a molecular weight of approximately 305.158 g/mol. The compound features a bromine atom at the 2-position and a methoxy group attached to a cyclobutyl ring that carries two fluorine atoms.

PropertyValue
Molecular FormulaC₁₃H₁₅BrF₂O
Molecular Weight305.158 g/mol
LogP4.49
PSA (Polar Surface Area)9.23 Ų

Anticancer Properties

Some studies have suggested that compounds containing bromine and methoxy groups can inhibit cancer cell proliferation. For example, brominated phenolic compounds have been investigated for their ability to induce apoptosis in cancer cells. While direct studies on this specific compound are scarce, the presence of these functional groups may suggest similar activity.

Enzyme Inhibition

Compounds with similar structures have been evaluated for their ability to inhibit specific enzymes involved in disease processes. For instance, some brominated compounds act as inhibitors of certain kinases and phosphatases, which are critical in cancer progression and other diseases.

Case Studies

  • Antimicrobial Efficacy : A study examining a series of brominated phenols demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that the presence of halogens enhanced bioactivity.
  • Cytotoxicity Assays : In vitro assays involving structurally related compounds showed that modifications at the benzene ring could lead to increased cytotoxicity against various cancer cell lines. The introduction of difluorocyclobutyl moieties may further enhance this effect through improved cell membrane permeability.

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